- Preparation of N-(heteroaryl substituted) cyclopropylsulfonamides as CPTS1 inhibitors and uses thereof, World Intellectual Property Organization, , ,
Cas no 934346-27-7 ((6-methoxypyrazin-2-yl)boronic acid)
(6-methoxypyrazin-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxypyrazin-2-ylboronic acid
- (6-Methoxy-2-pyrazinyl)boronic acid
- B-(6-Methoxy-2-pyrazinyl)boronic acid (ACI)
- (6-Methoxypyrazin-2-yl)boronic acid
- (6-methoxypyrazin-2-yl)boronic acid
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- Inchi: 1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3
- InChI Key: PBVZRENDAGGQLX-UHFFFAOYSA-N
- SMILES: OB(C1C=NC=C(OC)N=1)O
(6-methoxypyrazin-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099000027-250mg |
2-Methoxypyrazine-6-boronic acid |
934346-27-7 | 98% | 250mg |
$237.36 | 2023-08-31 | |
| Alichem | A099000027-1g |
2-Methoxypyrazine-6-boronic acid |
934346-27-7 | 98% | 1g |
$553.78 | 2023-08-31 | |
| Chemenu | CM219127-1g |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 95+% | 1g |
$478 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y18265-1g |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 95% | 1g |
¥7579.0 | 2024-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303929-1g |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 98% | 1g |
¥4025.0 | 2024-04-17 | |
| Ambeed | A563418-100mg |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 98% | 100mg |
$144.0 | 2025-04-15 | |
| Ambeed | A563418-250mg |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 98% | 250mg |
$245.0 | 2025-04-15 | |
| Ambeed | A563418-1g |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 98% | 1g |
$665.0 | 2025-04-15 | |
| Chemenu | CM219127-1g |
(6-Methoxypyrazin-2-yl)boronic acid |
934346-27-7 | 95%+ | 1g |
$471 | 2024-07-19 | |
| abcr | AB548854-250 mg |
6-Methoxypyrazine-2-boronic acid; . |
934346-27-7 | 250MG |
€548.00 | 2022-07-28 |
(6-methoxypyrazin-2-yl)boronic acid Production Method
Production Method 1
Production Method 2
1.2 Solvents: Water
- Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation, Tetrahedron Letters, 2017, 58(9), 839-842
(6-methoxypyrazin-2-yl)boronic acid Raw materials
(6-methoxypyrazin-2-yl)boronic acid Preparation Products
(6-methoxypyrazin-2-yl)boronic acid Suppliers
(6-methoxypyrazin-2-yl)boronic acid Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Additional information on (6-methoxypyrazin-2-yl)boronic acid
(6-Methoxypyrazin-2-yl)boronic Acid: A Comprehensive Overview
The compound with CAS No. 934346-27-7, commonly referred to as (6-methoxypyrazin-2-yl)boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent advancements associated with (6-methoxypyrazin-2-yl)boronic acid.
Chemical Structure and Properties
(6-Methoxypyrazin-2-yl)boronic acid consists of a pyrazine ring substituted with a methoxy group at the 6-position and a boronic acid group at the 2-position. The pyrazine ring is an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4. The methoxy group (-OCH₃) introduces electron-donating properties, while the boronic acid group (-B(OH)₂) is highly reactive and plays a crucial role in various chemical transformations. The molecule exhibits a planar geometry due to the aromaticity of the pyrazine ring, which enhances its stability and reactivity.
Synthesis Methods
The synthesis of (6-methoxypyrazin-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, where a boronic acid is coupled with an aryl halide in the presence of a palladium catalyst. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high selectivity.
Another method involves the direct substitution of halides with boronic acids using transition metal catalysts. This approach has been particularly useful for constructing complex heterocyclic compounds. The choice of solvent, temperature, and catalyst significantly influences the outcome of these reactions, making it essential to tailor conditions for specific applications.
Applications in Materials Science
(6-Methoxypyrazin-2-yl)boronic acid has found extensive use in materials science, particularly in the development of advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). Its electron-rich pyrazine ring facilitates strong π–π interactions, making it an ideal candidate for constructing two-dimensional (2D) materials with exceptional electronic properties.
Recent studies have demonstrated its potential in creating flexible electronics and energy storage devices. For example, researchers have incorporated this compound into polymer blends to enhance charge transport properties, leading to improved performance in organic photovoltaics (OPVs). Additionally, its ability to coordinate with metal ions has been exploited in designing MOFs with high surface area and porosity, which are valuable for gas storage and catalysis.
Role in Drug Discovery
In the pharmaceutical industry, (6-methoxypyrazin-2-yl)boronic acid serves as a versatile building block for synthesizing bioactive molecules. Its reactivity allows for easy functionalization, enabling the creation of diverse scaffolds that can target various biological pathways. Recent research has focused on its application in developing inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.
Pioneering studies have highlighted its potential as a lead compound for anticancer drug development. By modifying substituents on the pyrazine ring, researchers have achieved enhanced selectivity and potency against specific cancer cell lines. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for developing therapies targeting chronic inflammatory diseases.
Environmental Considerations and Safety
While (6-methoxypyrazin-2-yl)boronic acid offers numerous benefits, its environmental impact remains a critical consideration. Studies have shown that it exhibits moderate biodegradability under aerobic conditions; however, further research is needed to assess its long-term effects on ecosystems. Proper handling and disposal protocols are essential to minimize environmental risks associated with its use.
In terms of safety, this compound is generally considered non-toxic under normal handling conditions. However, prolonged exposure may cause irritation to eyes and skin. It is recommended to handle it in well ventilated areas using appropriate personal protective equipment (PPE), including gloves and goggles.
Conclusion
(6-Methoxypyrazin-2-yl)boronic acid, CAS No. 934346-27-7, stands out as a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation will undoubtedly grow more prominent.
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